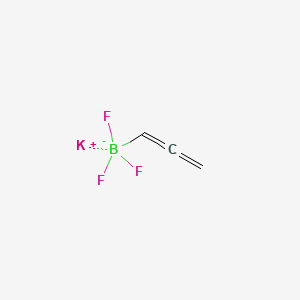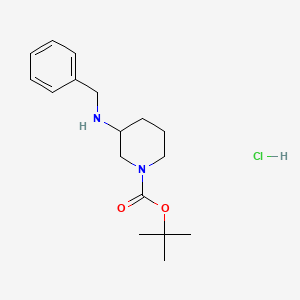
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H7ClF3NO2 . It is also known by other names such as ethyl 5-chloro-3-(trifluoromethyl)picolinate and Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, is a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H7ClF3NO2 . The exact structure can be determined using various spectroscopic methods.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 278.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 122.1±27.3 °C . The compound has a molar refractivity of 50.6±0.3 cm3 and a molar volume of 182.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Hybrid Catalysts in Organic Synthesis
Research on hybrid catalysts, particularly for the synthesis of complex organic compounds, highlights the importance of diverse catalyst systems. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, relies on hybrid catalysts including organocatalysts, metal catalysts, and nanocatalysts. These catalyst systems facilitate one-pot multicomponent reactions, indicating the potential relevance of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate in similar synthetic pathways, given its structural uniqueness and reactivity (Parmar, Vala, & Patel, 2023).
Advances in Chemical Recycling
The chemical recycling of polymers, such as poly(ethylene terephthalate) (PET), underscores the growing interest in sustainable materials processing. Techniques like glycolysis and hydrolysis are employed to recover valuable monomers from waste PET. This research domain suggests a potential application for this compound in developing novel recycling methodologies or as an intermediate in synthesizing value-added materials from recycled polymers (Karayannidis & Achilias, 2007).
Environmental and Health Implications
The environmental persistence and health implications of various chemical agents, including antimicrobial compounds like triclosan, are critically reviewed. These studies shed light on the degradation pathways, toxicity profiles, and environmental fate of organic compounds. Given this compound's chemical structure, insights into its potential environmental impact and degradation behavior can be gleaned from such research, emphasizing the need for comprehensive environmental risk assessments (Bedoux et al., 2012).
Role in Polymer Chemistry
The exploration of polymer chemistry, particularly the synthesis and application of ethylene-based polymers, is of significant interest. Research on iron and cobalt pre-catalysts for ethylene oligomerization and polymerization highlights the evolving landscape of catalyst development in polymer synthesis. This compound may find applications in such catalytic processes, contributing to the production of linear α-olefins or high molecular weight polyethylene (Ma et al., 2014).
Direcciones Futuras
Trifluoromethylpyridines, including Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJANFQIOZHJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670549 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198475-50-1 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)



![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
